Cas no 1806763-21-2 (Ethyl 2-chloro-4-(difluoromethyl)pyridine-5-acetate)
Ethyl 2-chloro-4-(difluoromethyl)pyridine-5-acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-chloro-4-(difluoromethyl)pyridine-5-acetate
-
- Inchi: 1S/C10H10ClF2NO2/c1-2-16-9(15)3-6-5-14-8(11)4-7(6)10(12)13/h4-5,10H,2-3H2,1H3
- InChI Key: GITVYFBJVWMDHH-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(F)F)=C(C=N1)CC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 241
- XLogP3: 2.6
- Topological Polar Surface Area: 39.2
Ethyl 2-chloro-4-(difluoromethyl)pyridine-5-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023025098-250mg |
Ethyl 2-chloro-4-(difluoromethyl)pyridine-5-acetate |
1806763-21-2 | 97% | 250mg |
$714.00 | 2022-03-31 | |
| Alichem | A023025098-500mg |
Ethyl 2-chloro-4-(difluoromethyl)pyridine-5-acetate |
1806763-21-2 | 97% | 500mg |
$1,048.60 | 2022-03-31 | |
| Alichem | A023025098-1g |
Ethyl 2-chloro-4-(difluoromethyl)pyridine-5-acetate |
1806763-21-2 | 97% | 1g |
$1,730.40 | 2022-03-31 |
Ethyl 2-chloro-4-(difluoromethyl)pyridine-5-acetate Related Literature
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on Ethyl 2-chloro-4-(difluoromethyl)pyridine-5-acetate
Comprehensive Overview of Ethyl 2-chloro-4-(difluoromethyl)pyridine-5-acetate (CAS No. 1806763-21-2)
Ethyl 2-chloro-4-(difluoromethyl)pyridine-5-acetate (CAS No. 1806763-21-2) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This compound, characterized by its unique pyridine core and difluoromethyl and chloro substituents, serves as a versatile intermediate in the synthesis of more complex molecules. Its molecular structure, which includes an ethyl acetate moiety, enhances its reactivity and applicability in various chemical reactions, making it a valuable asset in research and industrial applications.
The growing interest in Ethyl 2-chloro-4-(difluoromethyl)pyridine-5-acetate is driven by its potential applications in drug discovery and development. Researchers are particularly intrigued by its role in the synthesis of bioactive molecules, including potential therapeutics for central nervous system (CNS) disorders and anti-inflammatory agents. The incorporation of fluorine atoms into organic compounds is a trending topic in medicinal chemistry, as it often improves metabolic stability and bioavailability. This compound's difluoromethyl group aligns with this trend, making it a subject of ongoing studies.
In the agrochemical sector, Ethyl 2-chloro-4-(difluoromethyl)pyridine-5-acetate is explored for its potential use in the development of novel pesticides and herbicides. The pyridine scaffold is a common feature in many agrochemicals due to its ability to interact with biological targets effectively. The presence of chloro and difluoromethyl groups further enhances its pesticidal properties, offering a promising avenue for sustainable crop protection solutions. This aligns with the increasing demand for environmentally friendly and high-efficiency agrochemicals.
From a synthetic chemistry perspective, Ethyl 2-chloro-4-(difluoromethyl)pyridine-5-acetate is a valuable building block for cross-coupling reactions, nucleophilic substitutions, and other transformative processes. Its ethyl acetate group provides a convenient handle for further functionalization, enabling the creation of diverse derivatives. This flexibility is particularly appealing to chemists working on structure-activity relationship (SAR) studies, where slight modifications can lead to significant changes in biological activity.
The compound's stability under various conditions and its compatibility with common reagents make it a reliable choice for laboratory and industrial-scale synthesis. Recent advancements in green chemistry have also highlighted the importance of optimizing synthetic routes to minimize waste and energy consumption. Ethyl 2-chloro-4-(difluoromethyl)pyridine-5-acetate can be synthesized using catalytic methods, which align with these sustainability goals, further enhancing its appeal.
In conclusion, Ethyl 2-chloro-4-(difluoromethyl)pyridine-5-acetate (CAS No. 1806763-21-2) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features, including the pyridine ring, difluoromethyl group, and ethyl acetate moiety, contribute to its versatility and utility. As research continues to uncover new possibilities for this compound, its role in advancing scientific and industrial innovations is expected to grow, making it a key player in the future of chemical synthesis and application.
1806763-21-2 (Ethyl 2-chloro-4-(difluoromethyl)pyridine-5-acetate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)